![molecular formula C19H13Cl3N2O2 B2613307 1-(2-chlorobenzyl)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941903-41-9](/img/structure/B2613307.png)
1-(2-chlorobenzyl)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
The compound “1-(2-chlorobenzyl)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom. The molecule also contains several chlorine atoms, suggesting that it might have interesting reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a benzyl group, and a dichlorophenyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors like polarity, solubility, melting point, and boiling point would all be influenced by the presence and arrangement of the functional groups in the molecule .Scientific Research Applications
Antifungal Properties
This compound exhibits antifungal activity due to its structural resemblance to miconazole. Miconazole is commonly used in topical creams and ointments to treat fungal infections. The presence of the chlorobenzyl and dichlorophenyl groups contributes to its antifungal efficacy .
Antihypertensive Effects
The dihydropyridine moiety in this compound suggests potential antihypertensive properties. Dihydropyridines are known for their vasodilatory effects, making them useful in managing hypertension. Further research is needed to explore its specific mechanisms and efficacy .
Calcium Channel Blocker Activity
Given its dihydropyridine structure, this compound may act as a calcium channel blocker. Calcium channel blockers are used to treat conditions like angina, hypertension, and arrhythmias by inhibiting calcium influx into cells. Investigating its binding affinity and selectivity for specific calcium channels would be valuable .
Anticancer Potential
The dichlorophenyl group could contribute to anticancer effects. Research has shown that certain phenyl-containing compounds exhibit cytotoxicity against cancer cells. Further studies are warranted to evaluate its potential as an anticancer agent .
Anti-inflammatory Activity
The carboxamide group suggests anti-inflammatory properties. Carboxamides are often associated with modulating immune responses. Investigating its impact on inflammatory pathways could reveal therapeutic applications .
Antioxidant Properties
The presence of aromatic rings (chlorobenzyl and dichlorophenyl) hints at antioxidant activity. Antioxidants protect cells from oxidative stress and play a role in preventing various diseases. Evaluating its radical-scavenging ability would be insightful .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2,4-dichlorophenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O2/c20-13-7-8-17(16(22)10-13)23-18(25)14-5-3-9-24(19(14)26)11-12-4-1-2-6-15(12)21/h1-10H,11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOLMHXFSXTEIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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